3-Ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. Its molecular formula is , with a molecular weight of 177.20 g/mol. The compound features a unique structure characterized by a pyrazole ring fused with a pyrimidine ring, which contributes to its diverse biological and chemical properties. The presence of ethyl and methyl substituents at specific positions enhances its reactivity and potential applications in medicinal chemistry and materials science.
The compound can be synthesized through various methods, typically involving the reaction of aminopyrazoles with alkynes. This synthesis is often facilitated by the use of potassium hydrogen sulfate in aqueous ethanol, sometimes enhanced by ultrasound techniques to improve yields.
3-Ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is classified as a heterocyclic compound due to its cyclic structure containing atoms of at least two different elements. It falls under the category of pyrazolo[1,5-a]pyrimidines, which are known for their biological activity and potential therapeutic applications.
The synthesis of 3-Ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves the following steps:
The synthesis can be scaled up for industrial applications due to its environmentally friendly approach using green solvents and catalysts. This makes it suitable for larger-scale production while maintaining high yields.
The molecular structure of 3-Ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one features:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 177.20 g/mol |
| IUPAC Name | 3-Ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one |
| InChI | InChI=1S/C9H11N3O/c1-3-7-5-10-12-6(2)4-8(13)11-9(7)12/h4-5H,3H2,1-2H3,(H,11,13) |
| InChI Key | QRYTVNLCIPXGHB-UHFFFAOYSA-N |
| Cano |
CAS No.: 1254-35-9
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5